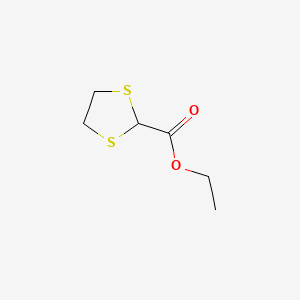
Ethyl 1,3-dithiolane-2-carboxylate
説明
Ethyl 1,3-dithiolane-2-carboxylate (EDTC) is an organic compound that has been used in a variety of scientific research applications. Its structure consists of a five-membered ring with a sulfur atom at the center and two carboxylate substituents at the two ends, forming a dithiolane ring. EDTC is a versatile molecule that has been used in a variety of research applications, including as a biochemical reagent, as a synthetic intermediate, and as a biological probe.
作用機序
Target of Action
Ethyl 1,3-dithiolane-2-carboxylate is an α-keto acid equivalent . It primarily targets enones , which are a type of organic compound consisting of an alkene conjugated to a ketone. The role of enones in biochemistry is significant as they are involved in various biochemical reactions.
Mode of Action
The interaction of this compound with its targets involves conjugate additions to enones . This compound is a bulky equivalent of acetate and undergoes syn-selective aldol reactions . In these reactions, this compound adds across the double bond of the enone, resulting in the formation of new carbon-carbon bonds.
Biochemical Pathways
The anion derived from this compound participates as a nucleophile during the total synthesis of the corynanthe alkaloid dihydrocorynantheol and the formal syntheses of the indole alkaloids tacamonine, rhynchophylline, and hirsutine . These biochemical pathways involve the formation of complex organic structures from simpler precursors, highlighting the role of this compound in facilitating these transformations.
Pharmacokinetics
Given its molecular weight of 17827 , it can be inferred that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon-carbon bonds through its interaction with enones . This can lead to the synthesis of complex organic structures, such as the corynanthe alkaloid dihydrocorynantheol and the indole alkaloids tacamonine, rhynchophylline, and hirsutine .
将来の方向性
Ethyl 1,3-dithiolane-2-carboxylate is used in syn-selective aldol reactions and undergoes asymmetric oxidation to give trans bis-sulfoxide . It is used to generate carbanon, which finds application in the preparation of alpha-keto esters . It also participates in the conjugate addition of enolates to phenylglycinol-derived α,β-unsaturated δ-lactams .
生化学分析
Biochemical Properties
Ethyl 1,3-dithiolane-2-carboxylate plays a significant role in biochemical reactions due to its ability to act as a nucleophile. It interacts with various enzymes and proteins, facilitating the synthesis of complex molecules. For instance, the anion derived from this compound participates as a nucleophile during the total synthesis of corynanthe alkaloids and indole alkaloids such as dihydrocorynantheol, tacamonine, rhynchophylline, and hirsutine . These interactions are crucial for the formation of carbon-carbon bonds in organic synthesis.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its role as a nucleophile allows it to participate in reactions that modify cellular components, thereby affecting cell function. The compound’s impact on gene expression and cellular metabolism is particularly notable in the synthesis of complex natural products .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to act as a nucleophile in biochemical reactions. It forms covalent bonds with electrophilic centers in biomolecules, facilitating the formation of new chemical bonds. This compound is also known to participate in syn-selective aldol reactions, where it acts as a bulky equivalent of acetate . These interactions are essential for the synthesis of complex organic molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its reactivity may decrease over time due to potential degradation. Long-term studies have shown that this compound maintains its nucleophilic properties, allowing it to participate in biochemical reactions even after extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively participates in biochemical reactions. At higher doses, it may exhibit toxic or adverse effects, including potential disruption of cellular processes and metabolic pathways . These threshold effects are crucial for determining the safe and effective use of the compound in biochemical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the synthesis of complex organic molecules. It interacts with enzymes and cofactors that facilitate its conversion into other biochemical intermediates. The compound’s role as an α-keto acid equivalent allows it to participate in reactions that modify metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is essential for its participation in various biochemical reactions.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it interacts with biomolecules to exert its effects. Targeting signals and post-translational modifications may direct the compound to specific organelles, enhancing its activity and function . This subcellular localization is crucial for the compound’s role in biochemical reactions and cellular processes.
特性
IUPAC Name |
ethyl 1,3-dithiolane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S2/c1-2-8-5(7)6-9-3-4-10-6/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCSHTHLIQOHDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1SCCS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174426 | |
| Record name | Ethyl 1,3-dithiolane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a strong offensive odor; [Alfa Aesar MSDS] | |
| Record name | Ethyl 1,3-dithiolane-2-carboxylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20695 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
20461-99-8 | |
| Record name | Ethyl 1,3-dithiolane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20461-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1,3-dithiolane-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020461998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 1,3-dithiolane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 1,3-dithiolane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.837 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 1,3-DITHIOLANE-2-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZP3BM93ES6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes ethyl 1,3-dithiolane-2-carboxylate a useful reagent in alkaloid synthesis?
A1: this compound acts as a convenient acetate equivalent in aldol reactions, ultimately allowing for the introduction of specific side chains in alkaloid structures. [, ] This is particularly useful in the synthesis of complex alkaloids like those found in the corynanthe and tacaman families. []
Q2: How does the stereochemistry of the aldol reaction using this compound vary in alkaloid synthesis?
A2: Research indicates that the stereochemical outcome of the 1,4-addition of this compound to unsaturated lactams, a crucial step in alkaloid synthesis, can be influenced by the substituent on the indole nitrogen atom. [] This highlights the importance of carefully considering the specific substitution pattern when employing this reagent in alkaloid synthesis.
Q3: Are there alternative reagents to this compound for introducing acetate units in alkaloid synthesis?
A3: Yes, ethyl 1,3-dithiane-2-carboxylate has also been explored as an acetate equivalent in aldol condensations with chiral aldehydes, showcasing comparable diastereoface selectivity. [] This suggests that researchers have options when selecting the appropriate reagent based on reaction conditions and desired stereochemical outcomes.
Q4: Beyond its role as an acetate equivalent, are there other applications of this compound in organic synthesis?
A4: Yes, this compound has been successfully employed in chiral oxazaborolidinone-promoted aldol reactions with silyl ketene acetals. [, ] This methodology allows for the synthesis of acetate aldols with high enantiomeric purity, demonstrating the versatility of this reagent in constructing chiral centers.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







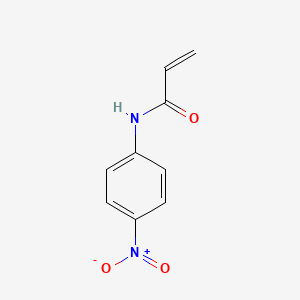

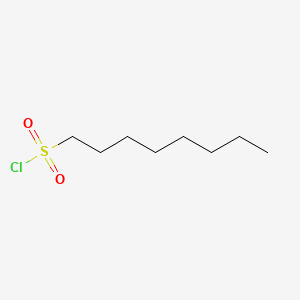


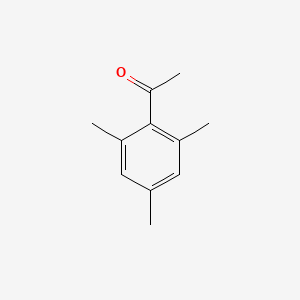
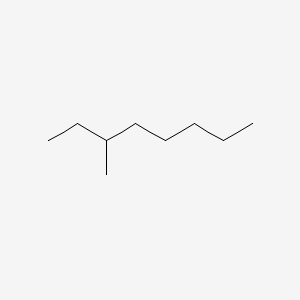
![(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine](/img/structure/B1293761.png)

